molecular formula C19H19N3O4 B5151721 5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B5151721
M. Wt: 353.4 g/mol
InChI Key: AYYDPOCMDNXSJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, akin to the mentioned pyrimido[4,5-b]quinoline triones, often involves multicomponent reactions that are efficient and environmentally friendly. For instance, a similar derivative was synthesized through a one-pot pseudo four-component reaction, showcasing the versatility and regioselectivity of modern synthetic methodologies in creating functionalized heterocyclic scaffolds with high purity and yield (Patel & Patel, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using advanced spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. A study demonstrated the geometric optimization of a similar compound using Density Functional Theory (DFT), revealing insights into the ground state energy and thermodynamic features that align with experimental data, indicating a strong preference for regioselective formation of linear fused rings (Trilleras et al., 2017).

properties

IUPAC Name

5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(23)6-4-9)15-16(20-11)21-18(26)22-17(15)25/h3-6,13,23H,7-8H2,1-2H3,(H3,20,21,22,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYDPOCMDNXSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dihydroxy-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

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